molecular formula C20H26N4O2 B2721687 6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one CAS No. 1235315-82-8

6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one

Cat. No.: B2721687
CAS No.: 1235315-82-8
M. Wt: 354.454
InChI Key: UEJRLFAPVVMCIH-UHFFFAOYSA-N
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Description

6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyridazin-3-one Derivatives

A study detailed the synthesis of a novel class of pyridazin-3-one derivatives, which were obtained through the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds. These derivatives were explored for their potential utility in the synthesis of fused azines, demonstrating a versatile approach to generating a range of heterocyclic compounds with potential biological and chemical applications (Ibrahim & Behbehani, 2014).

Antimicrobial Activity

Research into indolyl-substituted 2(3H)-furanones led to the synthesis of compounds with a pyridazin-3(4H)-one core. These compounds exhibited antimicrobial activities against various bacteria and fungi, highlighting the potential of pyridazin-3-one derivatives in the development of new antimicrobial agents (Abou-Elmagd, El-ziaty, & Abdalha, 2015).

Heterocyclic Synthesis

A study focused on the iron-catalyzed oxidative reactions of 1,3-dicarbonyl compounds with N,N-dimethylaniline, leading to the efficient synthesis of methylene-bridged bis-1,3-dicarbonyl compounds. These compounds were further reacted to produce bipyrazoles and substituted 1,4-dihydropyridine, demonstrating the versatility of pyridazin-3-one derivatives in synthesizing diverse heterocyclic systems (Li et al., 2009).

Novel Compounds Synthesis

Another research avenue involved the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. This synthesis showcased the potential for creating a wide array of compounds with varying biological activities, starting from readily available precursors (Koza et al., 2013).

Anti-inflammatory Activity

Research into 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives revealed their potential for anti-inflammatory activity. Synthesized compounds were tested in vivo, with some showing significant activity, illustrating the therapeutic potential of pyridazin-3-one derivatives in anti-inflammatory treatments (Boukharsa et al., 2018).

Properties

IUPAC Name

6-methyl-2-[1-oxo-1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-16-8-9-19(25)24(21-16)17(2)20(26)23-14-12-22(13-15-23)11-10-18-6-4-3-5-7-18/h3-9,17H,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJRLFAPVVMCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.